N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide
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Overview
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .
Mode of Action
It’s known that thiazolo[3,2-a]pyrimidines exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic and 5-ht2a receptor antagonistic activities . These activities suggest a complex interaction with multiple targets.
Biochemical Pathways
Given the broad spectrum of pharmacological activity associated with thiazolo[3,2-a]pyrimidines , it can be inferred that multiple biochemical pathways could be influenced.
Result of Action
Some thiazolo[3,2-a]pyrimidine derivatives have shown significant antibacterial and antitubercular activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide typically involves multiple steps. One common method includes the reaction of 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-ylamine with 2-phenoxyacetyl chloride under specific conditions such as controlled temperature and the presence of a suitable solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide has been studied for its potential biological activities, including antibacterial and antitubercular properties.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidin-5-one derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Phenoxyacetamide derivatives: These compounds have a similar phenoxyacetamide moiety but differ in their heterocyclic core.
Uniqueness: N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide is unique due to its specific combination of the thiazolo[3,2-a]pyrimidine core and the phenoxyacetamide group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-13(14(20)18-7-8-22-15(18)16-10)17-12(19)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQZZJRPXWRXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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